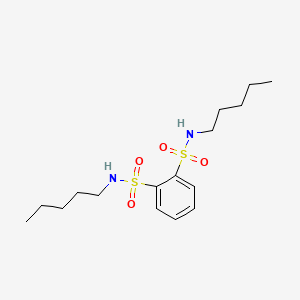

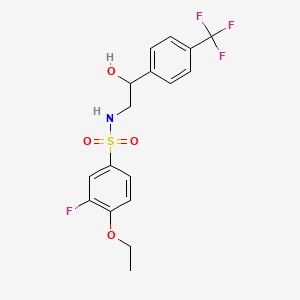

N1,N2-dipentylbenzene-1,2-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1,N2-dipentylbenzene-1,2-disulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, primarily as antibiotics .

Chemical Reactions Analysis

Sulfonamides, including “this compound”, can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids .Aplicaciones Científicas De Investigación

Electrochemical Synthesis

Electrochemical methods using nitrobenzene derivatives, which are structurally related to N1,N2-dipentylbenzene-1,2-disulfonamide, have been developed for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. These methods do not require catalysts, toxic solvents, or challenging workups, and can be applied to a wide range of nitroarenes, highlighting a green chemistry approach to sulfonamide synthesis (Mokhtari et al., 2018).

Environmental Remediation

Compounds structurally related to this compound have been studied for their potential in environmental remediation, such as the heat-activated persulfate oxidation of contaminants like PFOA and PFOS under conditions suitable for in-situ groundwater remediation. This research indicates the versatility of sulfonamide compounds in facilitating the degradation of persistent environmental pollutants, offering promising avenues for the development of effective remediation technologies (Park et al., 2016).

Mecanismo De Acción

Target of Action

N1,N2-dipentylbenzene-1,2-disulfonamide is a sulfonamide compound. Sulfonamides are known to have a wide spectrum of biological activities . .

Mode of Action

This inhibition disrupts the synthesis of nucleotides and certain amino acids, affecting DNA replication and cell growth .

Biochemical Pathways

Sulfonamides, including this compound, affect the folate pathway by inhibiting DHFR . This results in the disruption of purine nucleotide and thymidine synthesis, which are essential for DNA replication and cell growth .

Propiedades

IUPAC Name |

1-N,2-N-dipentylbenzene-1,2-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4S2/c1-3-5-9-13-17-23(19,20)15-11-7-8-12-16(15)24(21,22)18-14-10-6-4-2/h7-8,11-12,17-18H,3-6,9-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUIJKIUJNMTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)

![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)

![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)